3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine is an organic compound that features a phenylamine core substituted with a tetrahydro-pyran-4-ylmethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and tetrahydro-4H-pyran-4-ylmethanol.
Etherification: The first step involves the etherification of 3-methylphenol with tetrahydro-4H-pyran-4-ylmethanol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to form 3-methyl-2-(tetrahydro-pyran-4-ylmethoxy)phenol.
Amination: The final step involves the conversion of the phenol group to an amine group through a Buchwald-Hartwig amination reaction using palladium catalysts and suitable ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, catalytic hydrogenation
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Quinones, nitroso compounds
Reduction: Secondary or tertiary amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(tetrahydro-pyran-4-ylmethoxy)-phenylamine
- 3-Methyl-2-(tetrahydro-furan-4-ylmethoxy)-phenylamine
- 3-Methyl-2-(tetrahydro-thiopyran-4-ylmethoxy)-phenylamine
Uniqueness
3-Methyl-2-(tetrahydro-pyran-4-ylmethoxy)-phenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydro-pyran-4-ylmethoxy group enhances its solubility and stability, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-methyl-2-(oxan-4-ylmethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-10-3-2-4-12(14)13(10)16-9-11-5-7-15-8-6-11/h2-4,11H,5-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKAWKNDXUQHKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)OCC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.